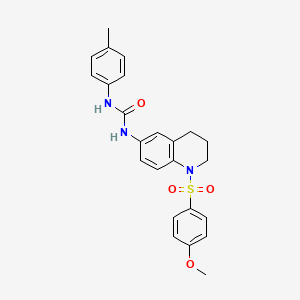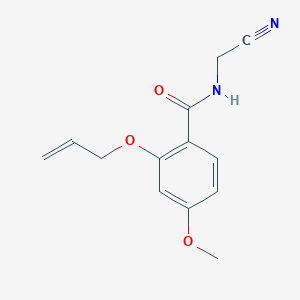![molecular formula C18H20N4O5S B2417619 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2097860-43-8](/img/structure/B2417619.png)
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Attachment of the Sulfamoyl Group: The sulfamoyl group is usually introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.
Final Coupling: The final step involves coupling the intermediate compounds through a condensation reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activity and ability to interact with specific molecular targets.
Biology: The compound can be used to study enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as nicotinamide, also exhibit similar chemical properties and biological activities.
Uniqueness
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of a pyrrolidinone ring, a pyridine ring, and a sulfamoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.
Propriétés
IUPAC Name |
2-[4-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-17(23)12-27-15-3-5-16(6-4-15)28(25,26)21-10-13-8-14(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11,21H,1-2,7,10,12H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMPKCLMLBYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/new.no-structure.jpg)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2417543.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2417551.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)




